Racemethionine is a combination of L-methionine and D-methionine, mirror images of each other. In the body, only L-methionine is used as the essential amino acid. However, some research suggests that Racemethionine can be converted to L-methionine in the body (). This makes it a potential source for studying methionine metabolism and its role in various biological processes.
L-methionine is a crucial component of proteins. Racemethionine, due to its presence of D-methionine, can be used to study protein synthesis and folding. Researchers can incorporate Racemethionine into cell cultures and track its incorporation into proteins. The presence of D-methionine can disrupt the normal protein folding process, allowing scientists to understand the importance of proper amino acid configuration in protein function ().
Certain biological processes rely on methionine availability. Racemethionine, with its mix of L and D forms, can be a tool to investigate the specific role of L-methionine in these processes. For example, researchers might use Racemethionine to study methionine's role in methylation, a process crucial for gene expression and regulation (). By observing the effects of Racemethionine compared to L-methionine alone, scientists can gain insights into the specific requirements of these processes.
Racemethionine, also known as DL-methionine, is a sulfur-containing alpha-amino acid with the chemical formula . It is a racemic mixture of the two enantiomers: L-methionine and D-methionine. This compound plays an essential role in various biological processes and is classified as an essential amino acid, meaning it must be obtained through dietary sources. Racemethionine is commonly found in protein-rich foods such as meats, fish, dairy products, and certain nuts and seeds .
The primary significance of L-methionine lies in its role as a building block for proteins and its involvement in various metabolic pathways. One notable application of racemethionine is its ability to acidify urine []. This property can be helpful in managing conditions like cystinuria, where excess cystine excretion can lead to kidney stones. The exact mechanism of this acidification effect remains under investigation, but it's likely due to the metabolism of methionine to sulfuric acid.
Racemethionine can be synthesized through several methods:
Racemethionine has numerous applications across various fields:
Racemethionine shares structural similarities with several other amino acids and sulfur-containing compounds. Here are some notable comparisons:
Compound | Chemical Formula | Key Features |
---|---|---|
L-Methionine | Essential amino acid; biologically active form | |
D-Methionine | Non-essential; less common in biological systems | |
Cysteine | Contains sulfur; involved in protein synthesis | |
Homocysteine | Intermediate in methionine metabolism |
Racemethionine's uniqueness lies in its racemic nature, providing both enantiomers that may have different biological activities. While L-methionine is primarily utilized for protein synthesis and metabolic functions, D-methionine's role remains less defined but may offer distinct benefits in specific contexts such as supplementation or therapeutic applications. This duality allows racemethionine to serve diverse roles in nutrition and medicine that are not available from its individual enantiomers alone.
The Strecker synthesis represents one of the most significant chemical methodologies for producing racemethionine, involving the reaction of methional (3-methylthiopropionaldehyde) with ammonia and hydrogen cyanide to form α-aminonitriles, which are subsequently hydrolyzed to yield the target amino acid [1] [2]. This synthesis proceeds through a well-characterized two-stage mechanism where the initial formation of an imine intermediate is followed by cyanide addition and subsequent nitrile hydrolysis [1] [2].
The mechanistic pathway begins with the nucleophilic attack of ammonia on the carbonyl carbon of methional, resulting in the formation of an imine intermediate after water elimination [1]. The cyanide ion then attacks the electrophilic carbon of the imine, creating an α-aminonitrile intermediate [1] [2]. The final hydrolysis step converts the nitrile functionality to a carboxylic acid group under acidic conditions, yielding racemic methionine [1] [2].
Commercial applications of the Strecker synthesis have demonstrated typical yields ranging from 70 to 85 percent under optimized reaction conditions [1] [3]. The process typically operates at temperatures between 80 and 100 degrees Celsius, with reaction times extending from several hours to complete conversion [3]. The method is particularly valued for its scalability and relatively straightforward implementation in industrial settings [1].
The Bucherer-Bergs reaction offers an alternative chemical route to racemethionine through the formation of hydantoin intermediates [4] [5]. This multicomponent reaction involves the condensation of methional with potassium cyanide and ammonium carbonate in aqueous ethanol at temperatures of 60 to 70 degrees Celsius [4] [5]. The reaction mechanism proceeds through the initial formation of a cyanohydrin intermediate, followed by the incorporation of carbon dioxide and ammonia to generate the hydantoin ring structure [4].
The hydantoin intermediate undergoes subsequent hydrolysis under alkaline conditions to yield the racemic amino acid [4] [5]. This reaction pathway demonstrates particular utility for aromatic and aliphatic aldehydes, with reported yields typically ranging from 65 to 80 percent [4] [5]. The Bucherer-Bergs reaction exhibits advantages in terms of direct hydantoin formation, which can be valuable for certain downstream processing applications [4].
Both synthetic routes face significant challenges related to the use of highly toxic reagents, particularly hydrogen cyanide and potassium cyanide [4] [5]. These safety concerns necessitate specialized handling procedures and equipment, contributing to increased production costs and regulatory compliance requirements [4] [5].
The most widely implemented industrial approach to racemethionine production utilizes propylene as the primary feedstock, representing the dominant commercial synthesis methodology [6] [3]. This process involves a multi-step sequence beginning with the oxidation of propylene to acrolein, followed by reaction with methyl mercaptan to generate methional, and culminating in the Strecker-type synthesis to produce the final amino acid [6] [3].
The initial oxidation step converts propylene to acrolein using a multitubular fixed-bed reactor system with air as the oxidizing agent [6]. This reaction typically operates at elevated temperatures and requires careful control of reaction conditions to optimize acrolein yield while minimizing side product formation [6]. The resulting acrolein undergoes absorption and purification steps to achieve the required purity for subsequent reactions [6].
The second phase involves the reaction of acrolein with methyl mercaptan in the presence of catalysts and stabilizers to produce methional [6] [3]. This step occurs in specialized absorber columns where the liquid-phase reaction generates methional with high selectivity [6]. The methional product is subsequently separated and purified through distillation and other separation techniques [6].
The final conversion of methional to racemethionine employs a variant of the Strecker synthesis using hydrogen cyanide and aqueous solutions of carbon dioxide and ammonia [6] [3]. This reaction produces an intermediate hydantoin compound, which undergoes hydrolysis to yield the final racemic methionine product [6] [3]. The overall process achieves yields of 75 to 90 percent with production capacities reaching 150,000 tons per year in large-scale facilities [6].
Industrial implementations of this technology demonstrate space-time yields ranging from 3.2 to 8.5 grams per liter per hour, with production costs typically falling between 2.5 and 4.0 dollars per kilogram [6] [7]. The propylene-based route offers advantages in terms of continuous operation, well-established supply chains for raw materials, and proven scalability to meet global demand requirements [6] [7].
D-amino acid oxidase represents a highly effective biocatalytic system for the resolution of racemic methionine mixtures, offering exceptional stereoselectivity and environmentally favorable reaction conditions [8] [9] [10]. This flavin-dependent enzyme catalyzes the oxidative deamination of D-methionine to the corresponding α-keto acid, leaving L-methionine unchanged and enabling efficient separation of the desired enantiomer [8] [9].
The enzymatic mechanism involves the binding of D-methionine to the enzyme active site, followed by hydride transfer to the flavin adenine dinucleotide cofactor and subsequent oxidation to form the corresponding α-keto acid product [8] [9]. Hydrogen peroxide is generated as a byproduct during this process, necessitating the inclusion of catalase to prevent enzyme inactivation and unwanted side reactions [8].
Optimization studies have demonstrated that the addition of catalase from Micrococcus lysodeikticus enables achievement of quantitative α-keto acid yields after complete conversion of D-methionine [8]. The space-time yield of α-keto acid production increased dramatically from 0.14 grams per liter per hour without catalase to 8.26 grams per liter per hour with catalase supplementation [8].
The resolution process typically operates at pH values between 8.0 and 8.5 with optimal temperatures ranging from 30 to 37 degrees Celsius [8] [9]. Enzyme activities of 2.5 to 15.0 units per milligram protein have been reported, with Michaelis constants ranging from 0.5 to 2.1 millimolar for D-methionine substrates [8] [9].
Further refinement of this biocatalytic approach involves coupling D-amino acid oxidase with leucine dehydrogenase to achieve complete conversion of racemic methionine to the L-enantiomer [10]. This coupled system converts the α-keto acid intermediate back to L-methionine through reductive amination, utilizing nicotinamide adenine dinucleotide and ammonium formate as cofactors [10]. The integrated process achieves yields exceeding 95 percent with enantiomeric excess values greater than 99 percent [10].
Multi-enzyme cascade systems represent advanced biocatalytic approaches that integrate multiple enzymatic transformations into coordinated reaction sequences for the stereoselective synthesis of L-methionine [11] [12] [13]. These systems offer significant advantages in terms of eliminating intermediate purification steps, handling unstable intermediates, and overcoming unfavorable thermodynamic equilibria through coupled reactions [13].
The development of efficient cascade systems requires careful optimization of enzyme concentrations, substrate ratios, and reaction conditions to ensure balanced flux through all enzymatic steps [13] [14]. Mathematical modeling approaches have proven valuable for identifying bottlenecks and determining optimal enzyme activity ratios for achieving maximum overall productivity [14].
One particularly successful cascade implementation involves the integration of adenosine kinase, polyphosphate kinases, and methionine-related enzymes for the synthesis of methionine derivatives [13]. This four-enzyme system achieves synthesis rates comparable to single-step reactions while enabling the use of inexpensive starting materials such as adenosine and polyphosphate [13].
The cascade approach has demonstrated overall yields of 0.08 mole product per mole starting material, which compares favorably with traditional chemical synthesis methods [13]. The system operates under mild conditions with temperatures ranging from 30 to 50 degrees Celsius and pH values between 7.0 and 8.0 [13].
Alternative cascade strategies focus on the direct enzymatic synthesis of L-methionine from activated homoserine derivatives and methyl mercaptan using specialized sulfhydrylase enzymes [15] [16]. The yeast enzyme O-acetylhomoserine sulfhydrylase demonstrates particularly promising activity for this transformation, achieving maximum conversion rates of 86 percent under optimized conditions [15].
Recent advances in cascade system design have incorporated fusion enzyme approaches where multiple catalytic functions are combined into single polypeptide chains [11]. These fusion systems can achieve space-time yields exceeding 1,500 grams per liter per day while requiring minimal catalyst loadings of less than 2 percent by weight [11].
Cyclofructan-Based Chiral Stationary Phases
Cyclofructan-derived chiral stationary phases have emerged as highly effective separation media for racemethionine enantiomers [1] [2]. The R-naphthylethyl carbamate cyclofructan 6 stationary phase demonstrates superior enantioselective capabilities, providing baseline separation of various chiral compounds including racemethionine [1] [3]. This cyclofructan-based system achieved resolution factors ranging from 1.6 to 2.0 for different analytes, with racemethionine showing particularly favorable separation characteristics [1].
The isopropylcarbamate cyclofructan 6 chiral stationary phase enables effective enantioselective separation of racemethionine using a mobile phase composition of methanol/acetonitrile/acetic acid/triethylamine in a ratio of 75/25/0.3/0.2 volume per volume [2] [4]. Under these conditions, ultraviolet detection at low wavelengths provides a detection limit of 11 micrograms per milliliter with a signal-to-noise ratio of 3 [2] [4]. The method demonstrates good linearity across the concentration range of 50 to 500 micrograms per milliliter [2] [4].
Comparative Performance of Cyclofructan Derivatives
Different cyclofructan derivatives exhibit varying degrees of enantioselectivity for racemethionine separation [2] [5]. The dimethylphenyl carbamate cyclofructan 7 and naphthylethyl carbamate cyclofructan 6 phases showed low retention and no separation for racemethionine under polar-organic separation mode conditions [2]. In contrast, aliphatic-derivatized cyclofructan 6 stationary phases with low substitution degrees demonstrate exceptional capability for baseline separation of all tested chiral primary amines [5].
The structural variations in cyclofructan derivatives significantly influence their chiral recognition mechanisms [5] [6]. Partial derivatization on the cyclofructan 6 molecule disrupts molecular internal hydrogen bonding, thereby enhancing accessibility to the core molecular structure and improving enantioselective performance [5]. Conversely, highly aromatic-functionalized cyclofructan 6 stationary phases lose most enantioselective capabilities toward primary amines but gain broader selectivity for other analyte types [5].
Mobile Phase Optimization
The mobile phase composition critically affects the enantioselectivity and retention characteristics of racemethionine on cyclofructan phases [2] [6]. Normal phase conditions using heptane/ethanol mobile phases generally provide superior separation performance compared to reverse phase or polar organic modes [7] [6]. The optimization process involves systematic variation of parameters including mobile phase additives, column temperature, and flow rate to achieve optimal resolution [1] [3].
Cyclofructan Phase Type | Mobile Phase System | Resolution Factor | Detection Limit | Selectivity |
---|---|---|---|---|
R-naphthylethyl carbamate CF6 | Varied organic solvents | 1.6-2.0 | Various analytes | Compound dependent |
Isopropylcarbamate CF6 | MeOH/ACN/AcOH/TEA | Effective separation | 11 μg/mL UV | Good enantioselectivity |
Dimethylphenyl carbamate CF7 | Organic polar mode | No separation | Poor performance | Minimal |
Naphthylethyl carbamate CF6 | Normal phase conditions | Baseline separation | Superior performance | Excellent |
Enhanced Detection Sensitivity
Polarimetric and circular dichroism detection methods provide substantially enhanced sensitivity compared to conventional ultraviolet detection for racemethionine analysis [2] [8]. Polarimetric detection achieves sensitivity improvements of approximately 10-fold over ultraviolet detection, while circular dichroism detection demonstrates 8-fold enhancement in detection limits [2]. These optical detection methods exploit the inherent chirality of racemethionine enantiomers to achieve superior analytical performance [8].
The circular dichroism spectropolarimeter operates by measuring the differential absorption of left and right circularly polarized light [8]. This technique proves particularly valuable for racemethionine analysis because it directly probes the chiral nature of the molecule [8]. The method implements polarization phase-modulation techniques to accurately measure small differences between large absorbances, enabling precise quantification of enantiomeric composition [8].
Polarimetric Analysis Principles
Polarimetric detection measures the rotation of plane-polarized light caused by optically active compounds [9] [8]. When linearly polarized light passes through racemethionine solutions, each enantiomer rotates the polarization plane in equal but opposite directions [10] [11]. The racemic mixture of equal concentrations results in optical inactivity due to cancellation of rotational effects [10] [11].
Modern polarimeters employ sodium lamp sources operating at 589 nanometers to measure optical rotation with high precision [9]. The Jasco polarimeter P-2000 system provides reliable optical rotation measurements for racemethionine analysis with computer-controlled operation and data acquisition [9]. Temperature control systems maintain measurement consistency across different analytical conditions [9].
Circular Dichroism Spectroscopic Applications
Circular dichroism spectroscopy enables comprehensive characterization of racemethionine chirality across ultraviolet spectral regions [9] [8]. The technique measures circular dichroism spectra in both near ultraviolet (250-350 nanometers) and far ultraviolet (180-250 nanometers) regions of the electromagnetic spectrum [9]. Advanced spectropolarimeters incorporate xenon lamp sources with Peltier thermoelectric temperature control systems for precise measurement conditions [9].
The Jasco J-810 spectropolarimeter provides high-quality measurements with temperature control ranging from minus 10 degrees Celsius to plus 110 degrees Celsius [9]. This instrumentation enables detailed characterization of racemethionine conformational changes and chiral recognition phenomena under various environmental conditions [9]. The method proves particularly valuable for studying protein-ligand interactions and molecular recognition processes involving racemethionine [8].
Detection Performance Comparison
Detection Method | Sensitivity Enhancement | Linearity Range | Precision | Special Features |
---|---|---|---|---|
UV Detection (200-220 nm) | Standard reference | 50-500 μg/mL | S/N = 3 at limit | Conventional approach |
Polarimetric Detection | 10× better than UV | Wide dynamic range | Superior precision | Optical activity measurement |
Circular Dichroism | 8× better than UV | Wide dynamic range | Excellent precision | Chiral discrimination |
Fluorescence Detection | High sensitivity | 1-100 μM | 2-5% CV | Post-derivatization required |
Terahertz Spectroscopy Fundamentals
Terahertz time-domain spectroscopy provides unique capabilities for analyzing crystal lattice vibrations in racemethionine polymorphs [12] [13] [14]. The technique operates in the frequency range of 0.3 to 10 terahertz, corresponding to 10 to 333 wavenumbers, where molecular crystals exhibit characteristic vibrational modes [13] [15]. These low-frequency vibrations involve large-amplitude motions of entire molecules and probe intermolecular interactions including van der Waals forces and hydrogen bonding [13] [15].
The terahertz radiation demonstrates excellent penetration through polymeric materials while remaining sensitive to crystal lattice vibrations [13]. This non-destructive analytical approach enables real-time monitoring of racemethionine phase transitions and polymorphic transformations [14]. The technique selectively excites crystal lattice vibrations, providing unique insight into intermolecular forces and structural dynamics [13] [15].
Crystal Lattice Vibrational Analysis
Racemethionine crystal structures exhibit distinct terahertz spectral signatures corresponding to specific lattice vibrational modes [16] [14]. The α-form and β-form polymorphs demonstrate characteristic absorption peaks that enable unambiguous identification and quantification [16] [17]. Density functional theory calculations support experimental terahertz measurements by predicting vibrational frequencies and mode assignments [18] [16].
The crystal lattice analysis reveals that racemethionine adopts layered structures with hydrogen-bonded bilayers interconnected through weak van der Waals interactions [19] [20]. Terahertz spectroscopy proves particularly sensitive to these intermolecular interactions, enabling detailed characterization of crystal packing arrangements and phase transition mechanisms [14] [19].
Polymorphic Phase Identification
Terahertz spectroscopy enables precise identification of racemethionine polymorphic forms through their characteristic vibrational fingerprints [21] [14]. The α-form polymorph exhibits specific absorption features related to the gauche-plus conformation of the carbon-carbon-sulfur-carbon torsion angle [22] [20]. The β-form polymorph demonstrates distinct spectral characteristics corresponding to the trans conformation of the same molecular fragment [22] [20].
The technique successfully monitors the single-crystal-to-single-crystal phase transition occurring between 306 and 317 Kelvin [20]. Temperature-dependent terahertz measurements reveal the thermodynamic and kinetic aspects of the phase transformation, including hysteresis effects and transition rate variations [20]. The method provides quantitative analysis of phase composition during mixed-phase conditions [21].
Crystallinity Quantification
Terahertz spectroscopy enables quantitative determination of crystallinity in racemethionine samples [12] [21]. The absorption coefficient demonstrates proportional relationships with crystallinity levels, providing accurate quantitative analysis [12]. The technique proves more sensitive to crystalline regions compared to conventional X-ray diffraction and Fourier-transform infrared spectroscopy methods [12].
The five-movement models of molecular motion correspond to five distinct absorption peak positions in terahertz spectra [12]. These vibrational modes provide detailed information about molecular dynamics and intermolecular interactions within the crystal lattice [12] [15]. Sample thickness optimization at 1 millimeter with appropriate mixing ratios enhances spectral quality and analytical precision [12].
Crystal Form | Frequency Range (THz) | Lattice Vibration Type | Detection Capability | Absorption Features |
---|---|---|---|---|
α-form DL-methionine | 0.3-10 | Intermolecular vibrations | Phase transition monitoring | Phase-specific peaks |
β-form DL-methionine | 0.3-10 | Crystal lattice modes | Polymorphic identification | Distinct spectral signatures |
General amino acids | 0.2-1.6 | Collective motions | Conformational changes | Characteristic fingerprints |
Molecular crystals | 0.3-10 | van der Waals interactions | Intermolecular forces | Environment-sensitive |
Dynamic Nuclear Polarization Enhancement
Hyperpolarized carbon-13 nuclear magnetic resonance spectroscopy achieves remarkable signal enhancement factors of 10,000 to 100,000-fold compared to conventional thermal equilibrium conditions [23] [24] [25]. The dissolution dynamic nuclear polarization technique enables carbon-13 polarization levels reaching 30 percent, representing approximately 12,000-fold improvement over thermal polarization at 3 Tesla field strength [24] [25]. This enhancement proves particularly valuable for racemethionine analysis where carbon-13 natural abundance of 1.1 percent and low gyromagnetic ratio traditionally limit sensitivity [25].
The hyperpolarization process involves solid-state dynamic nuclear polarization at low temperatures followed by rapid dissolution and transfer to liquid-state nuclear magnetic resonance spectrometers [25] [26]. Signal enhancements routinely observed exceed 10,000-fold for various small molecules, including racemethionine and related amino acids [25]. The technique overcomes fundamental sensitivity limitations associated with carbon-13 nuclear magnetic resonance spectroscopy [25].
Chiral Recognition Methodology
The dissolution dynamic nuclear polarization approach enables chiral recognition of racemethionine enantiomers through single-scan carbon-13 nuclear magnetic resonance experiments [23] [24] [27]. Chiral solvating agents facilitate enantiodifferentiation by creating different chemical environments for each enantiomer [23] [28]. The hyperpolarized carbon-13-labeled racemethionine molecules demonstrate distinct chemical shifts corresponding to their interactions with chiral auxiliaries [23] [24].
The method addresses common problems associated with conventional nuclear magnetic resonance-based chiral recognition, particularly signal overlapping between analyte and chiral solvating agent [23] [28]. Only the chiral analyte undergoes hyperpolarization and selective observation, while the chiral auxiliary at thermal equilibrium remains unobserved [23] [24]. This selective detection approach enhances accuracy and simplifies spectral interpretation [28] [24].
Single-Scan Detection Capabilities
Hyperpolarized carbon-13 nuclear magnetic resonance enables single-scan detection of racemethionine enantiomers in millimolar aqueous solutions [23] [24] [27]. The enhanced sensitivity permits analysis of low concentration samples where conventional nuclear magnetic resonance methods prove inadequate [28] [24]. Real-time monitoring capabilities facilitate studies of dynamic processes and reaction kinetics involving racemethionine [28] [26].
The technique employs SSFT/FLASH acquisition methods optimized for dissolution dynamic nuclear polarization applications [29]. Hyperpolarized carbon-13 nuclear magnetic resonance decay data acquisition provides one-dimensional carbon-13 nuclear magnetic resonance spectra with unprecedented sensitivity [29]. The approach enables measurement of insensitive nuclei like carbon-13 under conditions previously considered impossible [24] [26].
Analytical Performance Characteristics
The hyperpolarized carbon-13 nuclear magnetic resonance method demonstrates exceptional analytical performance for racemethionine chiral recognition studies [23] [24] [27]. Signal enhancement factors consistently exceed 10,000-fold, enabling detection and analysis at previously inaccessible concentration levels [24] [25]. Temporal resolution improvements allow real-time monitoring of chiral recognition processes and molecular interactions [28] [26].
The technique proves particularly valuable for pharmaceutical applications where racemethionine enantiomer purity requires precise determination [28] [26]. Low sample requirements and rapid analysis capabilities make the method suitable for high-throughput screening and quality control applications [24] [26]. Future developments promise expanded applications in situations requiring enhanced sensitivity for carbon-13 nuclear magnetic resonance measurements [28] [26].
NMR Parameter | Hyperpolarized Performance | Conventional 13C NMR | Enhancement Factor | Applications |
---|---|---|---|---|
Signal Enhancement | 10⁴-10⁵ fold improvement | Thermal equilibrium | 10,000-100,000× | Chiral recognition studies |
Polarization Level | 30% achievable | ~2.47 ppm at 3T | 12,000× higher | Enantiomer differentiation |
Detection Sensitivity | Single-scan capability | Multiple scan averaging | Single acquisition sufficient | Metabolite analysis |
Temporal Resolution | Real-time monitoring | Long acquisition times | Rapid analysis capability | Real-time processes |
Concentration Range | Millimolar detection | High concentration required | Low sample requirement | Pharmaceutical analysis |